![molecular formula C14H16BrN5O B2808830 (6R,8aS)-6-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)hexahydroindolizin-3(2H)-one CAS No. 1620675-62-8](/img/structure/B2808830.png)
(6R,8aS)-6-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)hexahydroindolizin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(6R,8aS)-6-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)hexahydroindolizin-3(2H)-one is a useful research compound. Its molecular formula is C14H16BrN5O and its molecular weight is 350.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (6R,8aS)-6-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)hexahydroindolizin-3(2H)-one (CAS Number: 1620675-62-8) is a synthetic molecule that has garnered attention for its potential therapeutic applications. This article discusses its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Weight : 350.21 g/mol
- Chemical Formula : C14H16BrN5O
- Purity : ≥ 95%
- Physical Form : Solid
- Storage Conditions : Refrigerated
The compound exhibits a complex mechanism of action primarily through the inhibition of specific protein kinases. It has been identified as a potential inhibitor of several cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis.
Biological Activity
Research has indicated that this compound possesses notable biological activities:
- Antitumor Activity : Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines. In vitro assays have shown that it can induce apoptosis in cancer cells through the activation of caspase pathways.
- Antimicrobial Properties : The compound has demonstrated efficacy against certain bacterial strains, suggesting potential use as an antimicrobial agent.
Case Studies and Research Findings
-
Anticancer Studies :
- A study conducted on human breast cancer cell lines showed that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 value was found to be approximately 15 µM, indicating strong anticancer potential.
-
Inhibition of Cytochrome P450 Enzymes :
- Research highlighted its inhibitory effects on CYP1A2 and CYP3A4 enzymes, crucial for drug metabolism. This characteristic could lead to significant drug-drug interactions if used concurrently with other medications metabolized by these pathways.
-
Antimicrobial Testing :
- In vitro tests against Staphylococcus aureus revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating moderate antibacterial activity.
Data Tables
Property | Value |
---|---|
CAS Number | 1620675-62-8 |
Molecular Weight | 350.21 g/mol |
Purity | ≥ 95% |
Anticancer IC50 | ~15 µM |
Antimicrobial MIC | 32 µg/mL |
Safety and Toxicology
The compound is classified with precautionary statements indicating potential hazards such as skin irritation and respiratory issues upon exposure. Safety data sheets recommend handling with care and using appropriate personal protective equipment.
Eigenschaften
IUPAC Name |
(6R,8aS)-6-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)-2,5,6,7,8,8a-hexahydro-1H-indolizin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN5O/c15-12-11-13(16)17-5-6-19(11)14(18-12)8-1-2-9-3-4-10(21)20(9)7-8/h5-6,8-9H,1-4,7H2,(H2,16,17)/t8-,9+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAAAINROMKRIPK-BDAKNGLRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN2C1CCC2=O)C3=NC(=C4N3C=CN=C4N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN2[C@@H]1CCC2=O)C3=NC(=C4N3C=CN=C4N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.